molecular formula C51H60O19 B025767 Urdamycin C CAS No. 104443-43-8

Urdamycin C

Numéro de catalogue B025767
Numéro CAS: 104443-43-8
Poids moléculaire: 977 g/mol
Clé InChI: APMRFKHSHVYRKV-ISORPGPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Urdamycin C is a natural product that has been isolated from the actinomycete Streptomyces fradiae. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin C belongs to the group of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II activity.

Applications De Recherche Scientifique

Biosynthetic Pathway and Genetic Studies

Urdamycin C, as part of the urdamycin family, has been extensively studied for its biosynthetic pathways and genetic modifications. Urdamycins, including urdamycin C, are produced by Streptomyces fradiae and are known for their antibiotic and anticancer properties. These compounds are angucycline-type antibiotics with distinct biosynthetic pathways involving various genes and enzymes.

  • Gene Cluster and Biosynthesis : The biosynthesis of urdamycin A, closely related to urdamycin C, involves a cluster of genes responsible for the production of the angucycline antibiotic. This cluster includes genes encoding for glycosyltransferases and oxygenases, which play critical roles in the biosynthesis pathway (Faust et al., 2000).

  • Glycosyltransferase Studies : UrdGT2, a glycosyltransferase from the urdamycin biosynthetic pathway, demonstrates the ability to form C-glycosidic bonds. This enzyme's flexibility in substrate choice is significant for the synthesis of urdamycin C and its variants (Hoffmeister et al., 2003).

  • Antibiotic Properties and Structural Analysis : Urdamycin C, along with other urdamycins, exhibits antibiotic activity against Gram-positive bacteria and certain leukemia cells. The structure and bioactivity of these compounds are a focus of ongoing research, with emphasis on the unique angucycline core and glycosidic linkages (Drautz et al., 1986).

  • Biogenetic Studies : The biogenetic origins of urdamycin C and related compounds have been explored through isotope labeling and NMR analysis. These studies provide insights into the formation of the angucycline core and the attachment of sugar moieties (Rohr et al., 1989).

  • Novel Derivatives and Anticancer Potential : Research has identified novel derivatives of urdamycin C with potential antimalarial and antitubercular activities. The creation of these derivatives showcases the therapeutic versatility of urdamycins (Supong et al., 2012).

  • Angucycline Antibiotics and mTOR Inhibition : Studies on urdamycin E, related to urdamycin C, reveal its ability to induce programmed cell death and inactivate mTORC1/C2, a pathway relevant in cancer therapy (Dan et al., 2020).

Propriétés

Numéro CAS

104443-43-8

Nom du produit

Urdamycin C

Formule moléculaire

C51H60O19

Poids moléculaire

977 g/mol

Nom IUPAC

(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione

InChI

InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1

Clé InChI

APMRFKHSHVYRKV-ISORPGPBSA-N

SMILES isomérique

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

SMILES canonique

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

Synonymes

urdamycin C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin C
Reactant of Route 2
Urdamycin C
Reactant of Route 3
Urdamycin C
Reactant of Route 4
Urdamycin C
Reactant of Route 5
Urdamycin C
Reactant of Route 6
Urdamycin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.